molecular formula C12H12ClNO3 B13869860 ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate

ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B13869860
M. Wt: 253.68 g/mol
InChI Key: AOSBIIYMPSUFLZ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to the indole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-chloro-6-methoxyindole and ethyl chloroformate, which react under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.

    Substitution: Common reagents include halogens (Cl₂, Br₂) or alkyl halides (R-X) under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions, particularly those involving indole derivatives.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-chloroindole-2-carboxylate: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and applications.

    Ethyl 5-bromo-1H-indole-2-carboxylate: Contains a bromo group instead of a chloro group, which may influence its reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12ClNO3/c1-3-17-12(15)10-5-7-4-8(13)11(16-2)6-9(7)14-10/h4-6,14H,3H2,1-2H3

InChI Key

AOSBIIYMPSUFLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)Cl

Origin of Product

United States

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